Comparative Synthetic Yield in Nintedanib Intermediate Preparation
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of Nintedanib. A patent application (US20200299275A1) describes a process using this compound that yields 79.29% of the advanced intermediate methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate with a purity of 93.20 area-% [1]. This is a significant improvement over a prior art method (Roth et al., J. Med. Chem. 2009) that used a two-isolation procedure starting from the same material, which achieved a combined yield of only 40.9% [2].
| Evidence Dimension | Synthetic Yield (to advanced intermediate) |
|---|---|
| Target Compound Data | 79.29% (purity: 93.20 area-%) |
| Comparator Or Baseline | Prior art process (Roth et al., 2009) |
| Quantified Difference | +38.39% absolute yield increase |
| Conditions | Process described in US20200299275A1 vs. prior art two-isolation procedure |
Why This Matters
A nearly twofold increase in yield for a key manufacturing step directly reduces raw material costs and process waste, making the compound's specific use economically and environmentally advantageous for large-scale Nintedanib production.
- [1] Patents-Review. US20200299275A1 - Synthesis of 2-indolinone derivatives. Example 2. Accessed: 2025. View Source
- [2] Patent US20200299275A1. Background of the Invention citing Roth et al., J. Med. Chem. 2009, 52, 4466-4480. View Source
